molecular formula C15H14Cl2N2O2S B2830502 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 391867-88-2

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2830502
CAS No.: 391867-88-2
M. Wt: 357.25
InChI Key: OUNKQNULHRNFSW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a tetrahydrobenzothiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Formation of the Benzothiazole Intermediate: 2-aminothiophenol is cyclized with an appropriate aldehyde to form the tetrahydrobenzothiazole ring.

    Coupling Reaction: The two intermediates are then coupled under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenoxy group, potentially leading to the formation of phenolic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenolic derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The dichlorophenoxy group could be involved in binding interactions, while the benzothiazole ring might contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog lacking the benzothiazole ring.

    N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A compound lacking the dichlorophenoxy group.

    2-(2,4-dichlorophenoxy)-N-phenylacetamide: A compound with a phenyl group instead of the benzothiazole ring.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its combination of the dichlorophenoxy and benzothiazole moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-9-5-6-12(10(17)7-9)21-8-14(20)19-15-18-11-3-1-2-4-13(11)22-15/h5-7H,1-4,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNKQNULHRNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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